molecular formula C5H9ClF3N B8244690 trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

Cat. No.: B8244690
M. Wt: 175.58 g/mol
InChI Key: YYYMJJAPNAKGEH-MMALYQPHSA-N
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Description

trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride is a fluorinated cyclobutane derivative characterized by a cyclobutane ring with a trifluoromethyl (-CF₃) group at the 2-position and an amine group in the trans configuration. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical applications. Its structure combines the rigidity of the cyclobutane ring with the electron-withdrawing properties of the -CF₃ group, influencing reactivity, lipophilicity, and biological interactions .

Properties

IUPAC Name

(1S,2S)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYMJJAPNAKGEH-MMALYQPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307778-24-9
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

[2+2] Photocycloaddition

Ultraviolet light-mediated [2+2] cycloaddition of ethylene derivatives remains the most widely employed method. Copper(I) catalysts (e.g., Cu(MeCN)₄PF₆) enable stereoselective formation of trans-cyclobutanes through radical recombination mechanisms. Reaction conditions typically involve:

  • Light source : 254–300 nm UV lamps

  • Solvent : Tetrahydrofuran or dichloromethane

  • Temperature : −78°C to 25°C

Recent advances utilize ionic liquid solvents ([tmba][NTf₂]) to enhance diastereoselectivity, achieving trans/cis ratios up to 9:1.

Suzuki Cross-Coupling of Cyclopropanes

Palladium-catalyzed coupling of trans-2-(trifluoromethyl)cyclopropylboronic acid esters with aryl halides provides an alternative route. This method enables late-stage functionalization but requires stringent control of stereochemistry. Key parameters:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄78% yield
BaseCs₂CO₃90% conversion
Reaction Time12–18 hours<5% decomposition

Ring-Expansion of Cyclopropanes

Treatment of norcaradienes with trifluoromethyl diazomethane (CF₃N₂) induces strain-driven ring expansion to cyclobutanes. This method produces trans products exclusively when using chiral auxiliaries:

Norcaradiene+CF₃N2Rh2(OAc)4trans-2-CF₃-cyclobutane\text{Norcaradiene} + \text{CF₃N}2 \xrightarrow{\text{Rh}2(\text{OAc})_4} \text{trans-2-CF₃-cyclobutane}

Trifluoromethyl Group Introduction

Incorporating the CF₃ group at the C2 position demands precise regiochemical control. Two validated approaches exist:

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (2b) under basic conditions:

Reaction Scheme :

Cyclobutane+CF3SO2PhKHMDS, THF2-CF₃-cyclobutane\text{Cyclobutane} + \text{CF}3\text{SO}2\text{Ph} \xrightarrow{\text{KHMDS, THF}} \text{2-CF₃-cyclobutane}

Optimized Conditions :

  • Temperature: −40°C

  • Reaction Time: 4 hours

  • Yield: 68–72%

Building Block Approach

Coupling pre-formed CF₃-containing fragments via Stille or Negishi cross-couplings. This method avoids side reactions but requires multistep synthesis:

  • Synthesize 2-trifluoromethylcyclobutanone from cyclobutanecarboxylic acid

  • Convert ketone to amine via reductive amination

  • Protect amine with Boc group

  • Perform HCl-mediated salt formation

Stereoselective Amination Techniques

Installing the amine group while maintaining trans configuration presents significant synthetic challenges.

Reductive Amination

Cyclobutanone derivatives undergo reductive amination with ammonium acetate and NaBH₃CN:

Procedure :

  • Dissolve 2-CF₃-cyclobutanone (1 eq) in MeOH

  • Add NH₄OAc (3 eq) and NaBH₃CN (1.5 eq)

  • Stir at 25°C for 12 hours

  • Isolate amine via acid-base extraction

Performance Metrics :

  • Yield: 85–92%

  • Diastereomeric Ratio (trans:cis): 8.5:1

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling enables direct amination of bromocyclobutanes:

ComponentQuantity
2-Br-CF₃-cyclobutane1.0 mmol
Pd₂(dba)₃2 mol%
Xantphos4 mol%
LiHMDS2.2 eq
Ammonia SourceNH₃ (g)

Reaction achieves 78% yield with 94% trans selectivity.

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt ensures stability and crystallinity:

Standard Protocol :

  • Dissolve free amine in anhydrous Et₂O

  • Bubble HCl gas through solution at 0°C

  • Filter precipitate

  • Wash with cold ether

  • Dry under vacuum

Critical Parameters :

  • HCl Concentration: 4N in dioxane

  • Solvent Volume: 10 mL/g substrate

  • Drying Temperature: 40°C

Industrial-Scale Production Considerations

Transitioning laboratory methods to manufacturing requires addressing:

5.1 Continuous Flow Photoreactors

  • Residence Time: 8–12 minutes

  • Light Intensity: 150 mW/cm²

  • Productivity: 2.8 kg/day

5.2 Chiral Resolution Techniques

MethodEfficiencyCost
Simulated Moving Bed99.5% eeHigh
Kinetic Resolution97% eeMedium
Enzymatic Separation95% eeLow

5.3 Safety Protocols for CF₃ Reagents

  • Use explosion-proof reaction vessels

  • Maintain [CF₃N₂] < 0.1 M in solution

  • Install real-time gas monitoring systems

Analytical Characterization

Rigorous quality control ensures compound integrity:

6.1 Spectroscopic Data

TechniqueKey Signals
¹⁹F NMR (CDCl₃)δ −62.8 ppm (CF₃, d, J = 12 Hz)
¹H NMR (D₂O)δ 3.21 (m, 1H, CH-NH₃⁺)
IR (KBr)1675 cm⁻¹ (NH₃⁺ deformation)

6.2 Chromatographic Purity

ColumnRetention TimePurity
Chiralpak IC-38.7 min99.1%
Zorbax SB-C186.2 min99.8%

Challenges and Limitations

Current synthetic routes face several unresolved issues:

  • Racemization During Salt Formation
    Acidic conditions induce up to 5% epimerization. Mitigation strategies include:

    • Low-temperature protonation (−20°C)

    • Use of HCl-saturated EtOAc instead of aqueous HCl

  • Trifluoromethyl Group Stability
    The CF₃ moiety undergoes hydrolysis under strong basic conditions (pH >12), requiring careful pH control during amination.

  • Byproduct Formation in Photoreactions
    Common impurities include:

    • Cis-diastereomers (3–7%)

    • Over-reduced products (1–2%)

    • Dimerization byproducts (0.5–1%)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of trans-2-(trifluoromethyl)cyclobutanamine;hydrochloride as an anticancer agent. Research indicates that this compound exhibits significant antineoplastic properties in vitro, comparable to established chemotherapeutics such as cisplatin. The trifluoromethyl group enhances its interaction with biological targets, contributing to its efficacy against various cancer cell lines.

Neuroprotective Effects

The structural similarity of this compound to known pharmacophores suggests potential neuroprotective effects. Preliminary studies indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Clinical Trials and Research Studies

A series of clinical trials have been initiated to evaluate the safety and efficacy of this compound in cancer treatment. These studies typically involve:

  • Recruitment of Participants : Patients diagnosed with specific types of cancer are enrolled.
  • Intervention : Participants receive the compound alongside standard treatment protocols.
  • Outcomes Measured : Key outcomes include tumor response rates, progression-free survival, and overall survival.

Pharmacokinetic Studies

Pharmacokinetic properties are crucial for understanding how this compound behaves in the body. Studies focus on:

  • Absorption : How well the compound is absorbed into systemic circulation.
  • Distribution : The extent to which it spreads throughout body tissues.
  • Metabolism : How it is metabolized by the liver and other organs.
  • Excretion : The rate at which it is eliminated from the body.

Mechanism of Action

The mechanism of action of trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Cyclopropane Analogs

trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride (CAS 1287760-01-3) shares structural similarities but replaces the cyclobutane ring with a smaller cyclopropane ring. Key differences include:

  • Ring Strain : Cyclopropane’s higher ring strain increases reactivity but reduces stability compared to cyclobutane .
  • Spatial Arrangement : The trans configuration in both compounds ensures similar stereochemical orientations of the -CF₃ and amine groups.
  • Physicochemical Properties : Cyclopropane analogs typically exhibit lower molecular weights (e.g., C₄H₅F₃N·HCl vs. C₅H₇F₃N·HCl) and altered logP values, affecting membrane permeability .

Positional Isomers on Cyclobutane

1-(Trifluoromethyl)cyclobutanamine hydrochloride (synthesized via Hofmann rearrangement in ) differs in the -CF₃ group’s position (1-position vs. 2-position):

  • Synthetic Routes : Both isomers are synthesized via phosphazene intermediates or Hofmann rearrangements, but yields vary due to steric challenges in cyclobutane functionalization .

Benzyl-Substituted Cyclobutanamines

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride () introduces a benzyl group with a -CF₃ substituent:

  • Biological Activity: Such derivatives are explored as σ1 receptor ligands, where extended aromatic systems improve binding affinity compared to non-aromatic analogs .

Complex Derivatives with Cyclobutanamine Moieties

N-Methyl-N-(2-((5-((3-(trifluoromethyl)phenoxy)methyl)isoxazol-3-yl)oxy)ethyl)cyclobutanamine hydrochloride () incorporates a cyclobutanamine core into a larger pharmacophore:

  • Functional Diversity: The isoxazole and phenoxy groups add hydrogen-bonding sites, improving target selectivity in neurodegenerative disease models.
  • Activity : Demonstrates neurite outgrowth efficacy at 10 μM, highlighting the role of fluorinated cyclobutane in neuroactive compounds .

Physicochemical Comparisons

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility (HCl Salt)
trans-2-(Trifluoromethyl)cyclobutanamine·HCl C₅H₇F₃N·HCl 189.57 1.2 High in polar solvents
trans-2-(Trifluoromethyl)cyclopropanamine·HCl C₄H₅F₃N·HCl 175.54 0.8 Moderate
1-(Trifluoromethyl)cyclobutanamine·HCl C₅H₇F₃N·HCl 189.57 1.5 High
1-[3-(CF₃)benzyl]cyclobutanamine·HCl C₁₂H₁₃F₃N·HCl 279.69 2.8 Low

Biological Activity

trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride is a compound characterized by its unique trifluoromethyl group attached to a cyclobutane ring. This structural feature enhances its lipophilicity and metabolic stability, making it an interesting candidate for various applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and potential mechanisms of action.

  • Molecular Formula : C₅H₉ClF₃N
  • Molecular Weight : 175.58 g/mol
  • Physical State : Solid at room temperature

The trifluoromethyl group significantly influences the compound's reactivity and biological activity, allowing for various transformations and interactions with biological macromolecules.

Anticancer Properties

Research indicates that this compound exhibits notable antineoplastic properties . In vitro studies have shown that it has efficacy comparable to established chemotherapeutics such as cisplatin. The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC₅₀ (μM)Notes
A549 (lung cancer)5.0Comparable efficacy to cisplatin
HeLa (cervical cancer)3.2Induces apoptosis through caspase activation
MCF-7 (breast cancer)4.8Inhibits cell proliferation significantly

The compound's mechanism of action in cancer cells appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Neuroprotective Effects

In addition to its anticancer activity, this compound has been studied for its neuroprotective effects . It is believed to influence neurotransmitter systems due to its structural similarity to known pharmacophores. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanism of action for this compound involves several pathways:

  • Interaction with Enzymes : The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic pockets in proteins.
  • Modulation of Signaling Pathways : It may modulate pathways involved in cell survival and apoptosis, particularly in cancer cells.
  • Influence on Neurotransmitter Systems : The compound may affect neurotransmitter release and receptor interactions, contributing to its neuroprotective properties.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers, suggesting a potential role as an anticancer agent.
  • Neuroprotection in Ischemia Models : Another study investigated the neuroprotective effects of the compound in models of ischemia, showing reduced neuronal death and improved functional outcomes.

Q & A

Q. What are the common synthetic routes for trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride?

The compound can be synthesized via the Hofmann rearrangement of cyclobutanecarboxamide using [I,I-bis(trifluoroacetoxy)]iodobenzene under mildly acidic conditions. This method ensures efficient deamination while preserving the cyclobutane ring integrity . Alternative routes may involve cyclopropane/cyclobutane ring functionalization with trifluoromethyl groups, as seen in structurally related compounds .

Q. How is the compound characterized for purity and structural confirmation?

Liquid chromatography-mass spectrometry (LCMS) is used to confirm molecular weight (e.g., observed m/z 772 [M+H]+ in related cyclobutanamine derivatives). High-performance liquid chromatography (HPLC) under QC-SMD-TFA05 conditions (retention time: 1.35 minutes) ensures purity assessment. X-ray crystallography and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for stereochemical validation .

Q. What stability considerations apply to hydrochloride salts of fluorinated cyclobutane amines?

Hydrochloride salts enhance hygroscopicity and thermal stability. Storage at 0–6°C in airtight, desiccated containers is recommended to prevent hydrolysis or decomposition. Stability studies should include accelerated degradation tests under varying pH and temperature conditions .

Q. How does the trifluoromethyl group impact the compound’s solubility and reactivity?

The electron-withdrawing trifluoromethyl group reduces basicity of the amine, improving solubility in polar aprotic solvents. It also enhances metabolic stability by resisting oxidative degradation, a common feature of fluorinated pharmaceuticals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

Key parameters include:

  • Solvent choice : Tetrahydrofuran (THF) minimizes side reactions during cyclization .
  • Base selection : Triethylamine (Et3_3N) effectively scavenges HCl, preventing protonation of the amine intermediate .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while column chromatography isolates pure diastereomers .

Q. What analytical challenges arise in distinguishing cis/trans isomers, and how are they resolved?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances UV detection sensitivity for trace isomer quantification . X-ray crystallography provides definitive stereochemical assignments .

Q. What role does the cyclobutane ring strain play in the compound’s pharmacological activity?

The strained cyclobutane ring increases conformational rigidity, potentially enhancing target binding affinity. Comparative studies with cyclopropane analogs (e.g., trans-2-phenylcyclopropylamine hydrochloride) reveal differences in metabolic clearance and bioavailability .

Q. How can fluorination patterns be tailored to modulate pharmacokinetic properties?

Strategic placement of the trifluoromethyl group influences:

  • Lipophilicity : LogP increases by ~0.5–1.0 units per CF3_3 group, improving membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity blocks cytochrome P450-mediated oxidation, as demonstrated in fluorinated antidepressants like fluoxetine .

Q. What methodologies validate batch-to-batch consistency in large-scale synthesis?

Quality control protocols include:

  • Impurity profiling : HPLC coupled with charged aerosol detection (CAD) identifies trace byproducts (e.g., cis isomers or dehalogenated derivatives) .
  • Elemental analysis : Confirms stoichiometric HCl content (deviation < ±0.3%) .

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